2-(AZEPANE-1-CARBONYL)-1-[(2-HYDROXYETHYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE
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Overview
Description
2-(AZEPANE-1-CARBONYL)-1-[(2-HYDROXYETHYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an azepane ring, a hydroxyethylamino group, and a dihydroanthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPANE-1-CARBONYL)-1-[(2-HYDROXYETHYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable linear precursor, such as a diamine or an amino alcohol, under acidic or basic conditions.
Attachment of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Formation of the Hydroxyethylamino Group: This group can be introduced through the reaction of an appropriate amine with an epoxide or a halohydrin.
Construction of the Dihydroanthracene-9,10-Dione Core: The dihydroanthracene-9,10-dione core can be synthesized through the reduction of anthraquinone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(AZEPANE-1-CARBONYL)-1-[(2-HYDROXYETHYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Condensation: The carbonyl group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Condensation: Reactions are typically carried out in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Condensation: Imines or hydrazones.
Scientific Research Applications
2-(AZEPANE-1-CARBONYL)-1-[(2-HYDROXYETHYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 2-(AZEPANE-1-CARBONYL)-1-[(2-HYDROXYETHYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, while the azepane ring and dihydroanthracene-9,10-dione core can participate in hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-(PIPERIDINE-1-CARBONYL)-1-[(2-HYDROXYETHYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE: Similar structure but with a piperidine ring instead of an azepane ring.
2-(MORPHOLINE-1-CARBONYL)-1-[(2-HYDROXYETHYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE: Contains a morpholine ring instead of an azepane ring.
2-(PYRROLIDINE-1-CARBONYL)-1-[(2-HYDROXYETHYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness
The uniqueness of 2-(AZEPANE-1-CARBONYL)-1-[(2-HYDROXYETHYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE lies in its combination of an azepane ring with a hydroxyethylamino group and a dihydroanthracene-9,10-dione core. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(azepane-1-carbonyl)-1-(2-hydroxyethylamino)anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-14-11-24-20-18(23(29)25-12-5-1-2-6-13-25)10-9-17-19(20)22(28)16-8-4-3-7-15(16)21(17)27/h3-4,7-10,24,26H,1-2,5-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPMDFRBOBSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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